molecular formula C22H33NO2Sn B8666905 1H-Pyrrole-2,5-dione, 1-[3-(tributylstannyl)phenyl]-

1H-Pyrrole-2,5-dione, 1-[3-(tributylstannyl)phenyl]-

Cat. No. B8666905
M. Wt: 462.2 g/mol
InChI Key: CDWPZQRKEAGZEB-UHFFFAOYSA-N
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Patent
US04994557

Procedure details

To a stirred solution of sodium iodide (32 mg, 0.21 mmol) in H2O (100 μL), was added N-(m-tri-n-butylstannylphenyl)maleimide as described above (0.1 g, 0.21 mmol) in CH2Cl2 (2 mL), followed by a solution of chloramine-T (59 mg, 0.21 mmol) in H2O (2 mL). Reaction progress was followed by TLC on silica gel GHLFC plates (EtOAc/hexane, 1:3), starting material 4 Rf 0.65. The reaction mixture was stirred at room temperature for 30 minutes. The mixture initially turned yellow from the formation of I+. The solution rapidly became lighter until a colorless solution resulted. To this was added 2 mL of 5% aqueous sodium bisulfite and the resulting mixture was extracted with dichloromethane (4×10 mL). The dichloromethane extracts were dried (MgSO4), and the solvent was removed in vacuo to give the desired product N-(m-iodophenyl)maleimide (60 mg/ 95%): TLC (EtOAc/hexane, 1:3) Rf 0.42; mp 154°-155° C. 1H NMR (CDCl3), δ); 7.1-7.7 (multiplets, 4H, 4 aryl CH); 6.8 (singlet, 2H, 2 CHC=O).
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 μL
Type
solvent
Reaction Step Two
Quantity
59 mg
Type
reactant
Reaction Step Three
[Compound]
Name
material 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].C([Sn](CCCC)(CCCC)[C:8]1[CH:9]=[C:10]([N:14]2[C:18](=[O:19])[CH:17]=[CH:16][C:15]2=[O:20])[CH:11]=[CH:12][CH:13]=1)CCC.CC1C=CC(S(NCl)(=O)=O)=CC=1.S(=O)(O)[O-].[Na+]>O.C(Cl)Cl.CCOC(C)=O.CCCCCC>[I:1][C:8]1[CH:9]=[C:10]([N:14]2[C:18](=[O:19])[CH:17]=[CH:16][C:15]2=[O:20])[CH:11]=[CH:12][CH:13]=1 |f:0.1,4.5,8.9|

Inputs

Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC
Step Two
Name
Quantity
32 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](C=1C=C(C=CC1)N1C(C=CC1=O)=O)(CCCC)CCCC
Name
Quantity
100 μL
Type
solvent
Smiles
O
Step Three
Name
Quantity
59 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)NCl
Step Four
Name
material 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction progress
CUSTOM
Type
CUSTOM
Details
resulted
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane (4×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
IC=1C=C(C=CC1)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.